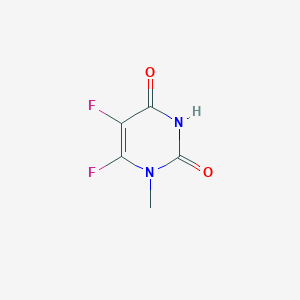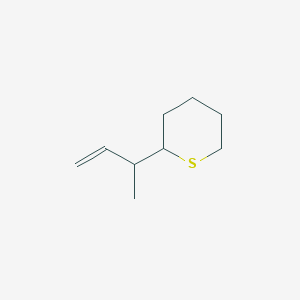![molecular formula C5H10N2 B13093345 1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
1,4-Diazabicyclo[3.1.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazabicyclo[3.1.1]heptane is a bicyclic compound that contains two nitrogen atoms within its structure.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the use of photocatalytic Minisci-like conditions to introduce heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Another method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of mild photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications .
化学反应分析
Types of Reactions
1,4-Diazabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the structure.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but mild photocatalytic conditions are often employed for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups at the bridgehead positions .
科学研究应用
1,4-Diazabicyclo[3.1.1]heptane has several scientific research applications, including:
作用机制
The mechanism of action of 1,4-Diazabicyclo[3.1.1]heptane involves its ability to act as a bioisostere, replacing meta-substituted arenes and pyridines in drug molecules. This replacement can improve the metabolic stability and lipophilicity of the drug candidates. The molecular targets and pathways involved depend on the specific application and the structure of the drug molecule .
相似化合物的比较
1,4-Diazabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane: This compound lacks the nitrogen atoms present in this compound, making it less versatile in certain applications.
2,5-Diazabicyclo[2.2.1]heptane: This compound has a different bicyclic structure and is used in different applications, such as the synthesis of chiral ligands.
Bicyclo[2.2.1]heptane: Another similar compound that lacks nitrogen atoms and has different chemical properties.
This compound stands out due to its unique structure, which allows for a wide range of chemical modifications and applications in various fields of research .
属性
分子式 |
C5H10N2 |
|---|---|
分子量 |
98.15 g/mol |
IUPAC 名称 |
1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-7-3-5(4-7)6-1/h5-6H,1-4H2 |
InChI 键 |
CMERUCKCPIMRAF-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CC(C2)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
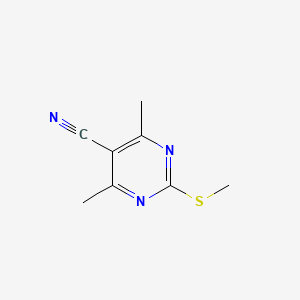
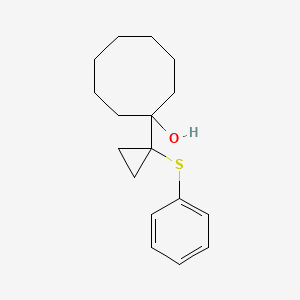
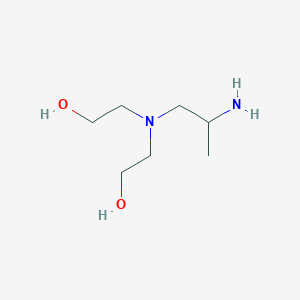
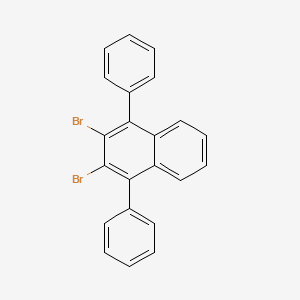
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)

![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
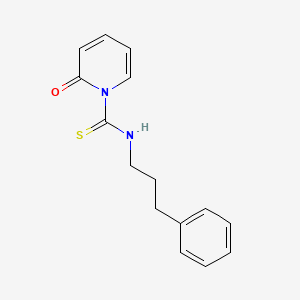

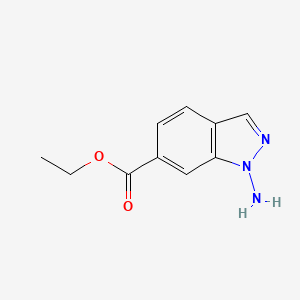
![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)
